

# In Vitro Profile of BO-1236: A Dual-Function Immuno-Oncology Agent

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## Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345

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South San Francisco, CA – Preliminary in vitro studies of **BO-1236**, a novel chimeric engulfment receptor (CER) T-cell therapy, have demonstrated its potential as a potent, dual-function immuno-oncology agent. Developed by CERo Therapeutics, **BO-1236** is engineered to target the "eat me" signal, phosphatidylserine (PS), on tumor cells, initiating a two-pronged attack through both direct T-cell mediated cytotoxicity and phagocytosis. These early findings highlight the promise of **BO-1236** in targeting a broad range of cancers, including solid tumors and hematologic malignancies.

**BO-1236** is a complex engineered T-cell product that incorporates the extracellular domain of TIM-4, which recognizes and binds to PS, fused to intracellular signaling domains including CD28, CD3ζ, and a Toll-like receptor 2 (TLR2) domain. This unique construction allows **BO-1236** not only to kill cancer cells directly but also to engulf them, a function typically associated with innate immune cells like macrophages.

## Key Preclinical Findings

In vitro investigations have revealed the robust anti-tumor activity of **BO-1236** against various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, co-culture with **BO-1236** in combination with the EGFR inhibitor osimertinib resulted in the elimination of 97% of target cells within 72 hours, even at low effector-to-target ratios. Furthermore, **BO-1236** demonstrated significant phagocytic activity, with 60% of the engineered T-cells showing an increased uptake of PS-coated beads.

Cytokine release assays have also indicated that **BO-1236** T-cells secrete high levels of key anti-tumor cytokines, including IFN- $\gamma$ , TNF- $\alpha$ , and granzyme B, upon engagement with target cells. Notably, in a plate-bound PS assay, IFN- $\gamma$  secretion was shown to be dose-dependent, peaking at a concentration of 12.5  $\mu\text{g/mL}$ . These findings suggest that **BO-1236** can effectively orchestrate a multifaceted anti-tumor immune response.

Recent preclinical data presented at the Society for Immunotherapy of Cancer (SITC) conferences in 2024 and 2025 further underscore the potential of **BO-1236**. The 2024 presentation highlighted its ability to kill ovarian cancer cell lines, while the 2025 data focused on its sustained effector function and resistance to exhaustion, a common challenge in T-cell therapies.

## Quantitative Data Summary

Experiment	Target Cells/Stimulant	Key Finding
Cytotoxicity	NSCLC cell line (in combination with osimertinib)	97% elimination of target cells by 72 hours.
Phagocytosis	PS-coated beads	60% of CER-1236 T-cells demonstrated increased bead uptake.
Cytokine Release	Plate-bound Phosphatidylserine (PS)	Dose-dependent IFN- $\gamma$ secretion, peaking at 12.5 $\mu\text{g/mL}$ .
Cytokine Release	Mantle Cell Lymphoma (MCL) cell line (REC-1)	High levels of IFN- $\gamma$ , TNF- $\alpha$ , and granzyme B secretion.

## Experimental Protocols

### In Vitro Cytotoxicity Assay

The cytotoxic activity of **BO-1236** T-cells was assessed using an IncuCyte® S3 Live-Cell Analysis System.

- Cell Preparation: Target cancer cells (e.g., NSCLC or MCL cell lines) were seeded in 96-well plates and allowed to adhere overnight.

- Co-culture: **BO-1236** T-cells were added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1 and 1:2).
- Imaging and Analysis: The co-cultures were placed in the IncuCyte® system, and images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours. The instrument's software was used to quantify the reduction in the number of target cells over time, providing a measure of cytotoxicity.

## Phagocytosis Assay

The phagocytic capacity of **BO-1236** T-cells was evaluated using pHrodo®-labeled beads and flow cytometry.

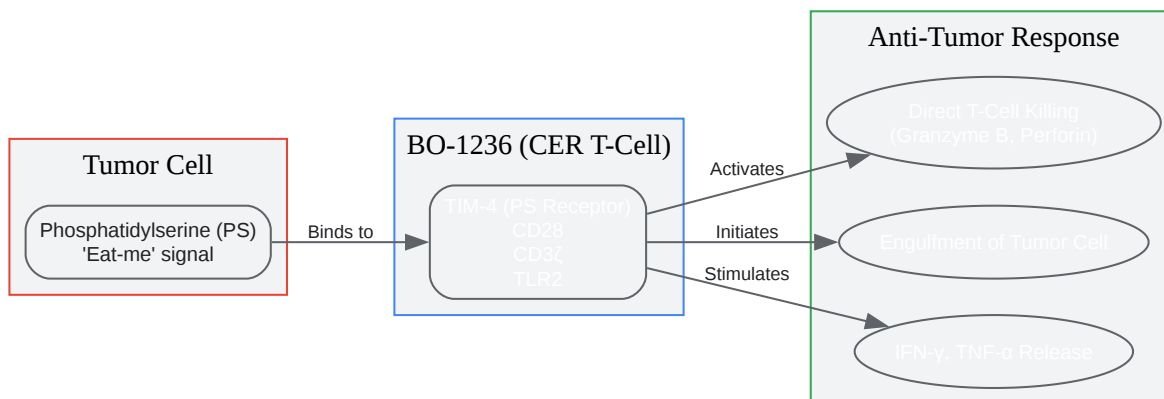
- Bead Preparation: Commercially available beads were coated with phosphatidylserine (PS) and labeled with the pH-sensitive dye, pHrodo®, which fluoresces brightly in the acidic environment of the phagosome.
- Co-incubation: **BO-1236** T-cells were incubated with the pHrodo®-labeled, PS-coated beads.
- Flow Cytometry: Following incubation, the cells were analyzed by flow cytometry. The percentage of T-cells that had internalized the fluorescent beads was determined, indicating the level of phagocytic activity.

## Cytokine Release Assay

The profile of cytokines secreted by **BO-1236** T-cells upon target engagement was determined using a multiplex cytokine analysis.

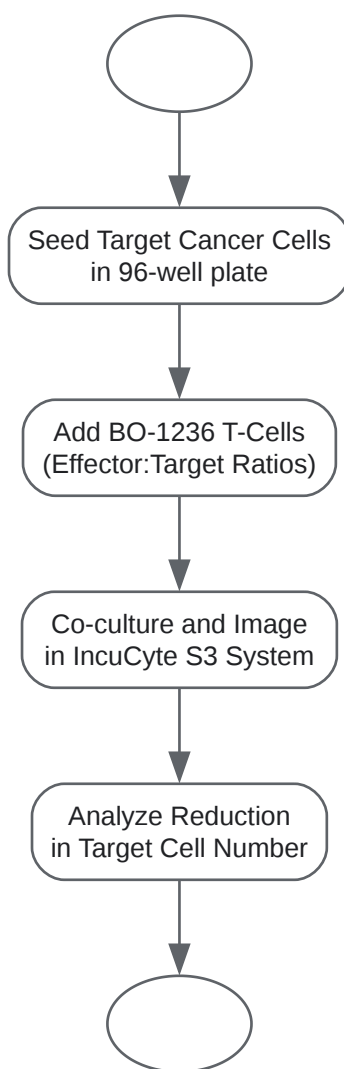
- Co-culture and Supernatant Collection: **BO-1236** T-cells were co-cultured with target cells or stimulated with plate-bound PS. After a specified incubation period, the cell culture supernatant was collected.
- Multiplex Analysis: The collected supernatant was analyzed using a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously quantify the concentrations of multiple cytokines, including IFN- $\gamma$ , TNF- $\alpha$ , and granzyme B.

## Signaling Pathways and Experimental Workflows



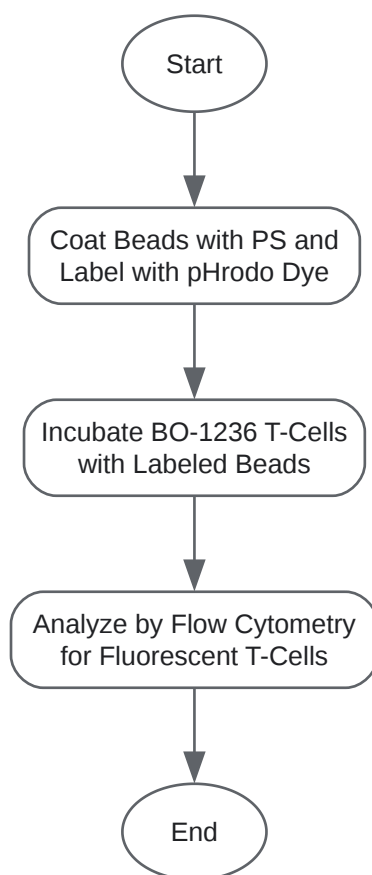
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Caption: Mechanism of action for **BO-1236**.



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Caption: Workflow for the in vitro cytotoxicity assay.



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Caption: Workflow for the phagocytosis assay.

The preliminary in vitro data for **BO-1236** provide a strong rationale for its continued development as a novel cancer immunotherapy. Its dual mechanism of action, targeting a fundamental hallmark of cancer cells, suggests the potential for broad applicability and a robust anti-tumor response. Further studies will be crucial to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

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